N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .
Mode of Action
Based on the structural similarity to imidazole and benzimidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Imidazole and benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects such as the modulation of cell proliferation, immune response, and microbial growth .
Pharmacokinetics
Factors such as its solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may exert anti-inflammatory, antitumor, and antimicrobial effects . These effects could result from the modulation of target activity, alteration of signaling pathways, or disruption of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells or organisms it is acting upon, as well as the presence of other drugs or substances .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Cellular Effects
Some benzimidazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .
Molecular Mechanism
Benzimidazole derivatives have been known to interact with various biomolecules, leading to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives have been synthesized and characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .
Dosage Effects in Animal Models
Benzimidazole derivatives have been used in various drug therapies, indicating their potential for dosage-dependent effects .
Metabolic Pathways
Benzimidazole derivatives have been associated with various metabolic pathways due to their diverse biological activities .
Transport and Distribution
Benzimidazole derivatives are highly soluble in water and other polar solvents, suggesting potential for distribution within biological systems .
Subcellular Localization
Benzimidazole derivatives, due to their diverse biological activities, may interact with various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves the reaction of o-phenylenediamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
- 1H-Benzimidazol-2-yl(phenyl)methanol
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzimidazole and dichlorobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZDMSDIQQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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